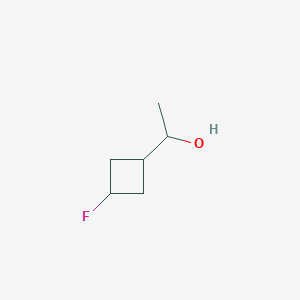
1-(3-Fluorocyclobutyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorocyclobutyl)ethanol is an organic compound characterized by a cyclobutyl ring substituted with a fluorine atom and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Fluorocyclobutyl)ethanol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorocyclobutanone with an appropriate reducing agent, such as sodium borohydride (NaBH4), to yield the desired alcohol. The reaction typically occurs under mild conditions, with the reducing agent added slowly to a solution of the ketone in an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluorocyclobutyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Oxidation: 3-Fluorocyclobutanone
Reduction: 3-Fluorocyclobutane
Substitution: Various substituted cyclobutyl derivatives
Applications De Recherche Scientifique
1-(3-Fluorocyclobutyl)ethanol has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(3-Fluorocyclobutyl)ethanol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity through binding interactions. The presence of the fluorine atom can influence the compound’s electronic properties, potentially enhancing its binding affinity and specificity . The ethanol group can also participate in hydrogen bonding, further stabilizing interactions with target molecules .
Comparaison Avec Des Composés Similaires
1-(3-Fluorocyclobutyl)ethanol can be compared with other fluorinated alcohols and cyclobutyl derivatives:
Similar Compounds:
Uniqueness:
- The presence of a single fluorine atom on the cyclobutyl ring distinguishes this compound from its difluorinated analog, potentially leading to different reactivity and biological activity .
- Compared to chlorinated or brominated analogs, the fluorinated compound may exhibit different physicochemical properties, such as increased lipophilicity and metabolic stability .
Propriétés
Formule moléculaire |
C6H11FO |
|---|---|
Poids moléculaire |
118.15 g/mol |
Nom IUPAC |
1-(3-fluorocyclobutyl)ethanol |
InChI |
InChI=1S/C6H11FO/c1-4(8)5-2-6(7)3-5/h4-6,8H,2-3H2,1H3 |
Clé InChI |
BCURGIIXKJNCBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC(C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















